molecular formula C20H32O5 B1247561 (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid

(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid

Cat. No. B1247561
M. Wt: 352.5 g/mol
InChI Key: SBXDKWTYHRBIPS-SYZIFMGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-hydroxyleukotriene B4 is a leukotriene that is leukotriene B4 carrying an additional hydroxy substituent at position 18. It has a role as a mouse metabolite. It is a leukotriene, a long-chain fatty acid, a secondary allylic alcohol, a triol and a hydroxy polyunsaturated fatty acid. It derives from a leukotriene B4. It is a conjugate acid of a 18-hydroxyleukotriene B4(1-).

Scientific Research Applications

1. Cardioprotective and Anti-Arrhythmic Properties

The n-3 polyunsaturated fatty acids (PUFAs), from which (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid is derived, have shown potential in the prevention of arrhythmic deaths, including sudden cardiac death. This is supported by a growing body of clinical studies and insights from animal and laboratory studies regarding the mechanisms through which n-3 PUFAs prevent cardiac arrhythmias (Leaf et al., 2003).

2. Metabolic and Pharmacological Significance

Chlorogenic Acid (CGA) and its isomers have been recognized for their versatile biological and pharmacological effects, including antioxidant activity, cardioprotective, hepatoprotective, anti-inflammatory, neuroprotective, and anti-obesity properties. These properties are also relevant considering the metabolic pathways and biotransformations involving (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid and similar compounds (Naveed et al., 2018).

3. Essential in Diet and Gender-specific Metabolism

Alpha-linolenic acid, a precursor to (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid, is essential in the human diet for the synthesis of longer-chain n-3 fatty acids which are crucial for tissue function. The metabolism of such acids shows gender differences, with women showing greater conversion efficiency. This gender-specific metabolism is an important consideration in dietary recommendations for n-3 PUFA intake (Burdge, 2006).

4. Clinical Utility in Cardiovascular Disease

The eicosapentaenoic acid:arachidonic acid ratio, linked with (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid, is a valuable predictor of cardiovascular risk. Studies have demonstrated that increasing this ratio through dietary interventions can effectively reduce the risk of cardiovascular events, making it a significant marker and therapeutic target in cardiovascular disease management (Nelson & Raskin, 2019).

properties

Product Name

(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-7,9,12-13,17-19,21-23H,2,8,10-11,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,12-6+,13-7-/t17?,18-,19+/m0/s1

InChI Key

SBXDKWTYHRBIPS-SYZIFMGCSA-N

Isomeric SMILES

CCC(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O

Canonical SMILES

CCC(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid
Reactant of Route 2
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid
Reactant of Route 3
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid
Reactant of Route 4
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid
Reactant of Route 5
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid
Reactant of Route 6
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.